Product packaging for ethyl N-(4-hydroxycyclohexyl)carbamate(Cat. No.:CAS No. 39244-23-0)

ethyl N-(4-hydroxycyclohexyl)carbamate

Cat. No.: B2773655
CAS No.: 39244-23-0
M. Wt: 187.239
InChI Key: LYNCTVPCPODSQZ-UHFFFAOYSA-N
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Description

Ethyl N-(4-hydroxycyclohexyl)carbamate is a chemical compound of interest in organic synthesis and research and development. This carbamate ester, featuring a hydroxycyclohexyl group, is primarily utilized as a versatile building block and chemical intermediate in the development of more complex molecules. Its structure suggests potential application in pharmaceutical research for the synthesis of active pharmaceutical ingredients (APIs), aligning with the broader use of similar intermediates in the pharmaceutical industry . The compound's value in research is derived from its functional groups, which can be further modified, making it a candidate for creating specialized chemical libraries or for use in method development and optimization within chemical synthesis workflows. Researchers employ this compound strictly for laboratory investigations. This product is labeled "For Research Use Only," meaning it is intended for laboratory research purposes and is not to be used for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO3 B2773655 ethyl N-(4-hydroxycyclohexyl)carbamate CAS No. 39244-23-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-(4-hydroxycyclohexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-2-13-9(12)10-7-3-5-8(11)6-4-7/h7-8,11H,2-6H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNCTVPCPODSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1CCC(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801257250
Record name Ethyl N-(trans-4-hydroxycyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801257250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71118-96-2
Record name Ethyl N-(trans-4-hydroxycyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801257250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl N 4 Hydroxycyclohexyl Carbamate and Its Analogs

Direct Synthesis Approaches to Ethyl N-(4-hydroxycyclohexyl)carbamate

Direct synthetic methods aim to construct the target carbamate (B1207046) in a single chemical transformation from readily available starting materials. These approaches are often favored for their atom economy and procedural simplicity.

Aminocarboxylation Reactions

Aminocarboxylation reactions offer a direct route to carbamates by combining an amine, a source of the carbonyl group, and an alkylating agent. While specific examples for the direct synthesis of this compound via aminocarboxylation of a cyclohexene (B86901) precursor are not extensively documented, the general principles of this reaction class can be applied. For instance, the reaction of cyclohexene oxide with an amine and carbon dioxide in the presence of a suitable catalyst could theoretically yield the desired product, although this remains a speculative approach without specific literature validation.

Transamidation and Transesterification Routes

Transamidation and transesterification reactions provide alternative pathways to this compound by exchanging the amino or alkoxy group of a pre-existing carbamate or related compound.

Transamidation involves the reaction of a carbamate or urea (B33335) with an amine. For example, a reaction between a generic N-aryl or N-alkyl ethyl carbamate and 4-aminocyclohexanol could potentially yield the target compound, though this method is not commonly reported for this specific synthesis.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. In the context of synthesizing this compound, one could envision the transesterification of a different alkyl N-(4-hydroxycyclohexyl)carbamate, such as the methyl or benzyl (B1604629) ester, with ethanol (B145695) in the presence of an acid or base catalyst. This method's feasibility would depend on the availability of the starting carbamate.

Multi-Step Synthetic Strategies Involving Precursor Functionalization

Multi-step syntheses offer greater flexibility and control over the final product's structure and stereochemistry. These strategies typically involve the synthesis of a key precursor, such as 4-aminocyclohexanol, followed by the introduction of the ethyl carbamate functionality.

Conversion from 4-Aminocyclohexanol Derivatives

The most straightforward and widely utilized method for the synthesis of this compound involves the direct acylation of 4-aminocyclohexanol. This is typically achieved by reacting 4-aminocyclohexanol with an ethylating agent that provides the ethoxycarbonyl group.

A common and efficient method is the reaction of 4-aminocyclohexanol with ethyl chloroformate . This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base can influence the reaction's yield and purity. Both cis and trans isomers of 4-aminocyclohexanol can be used as starting materials to produce the corresponding isomers of the final product.

Starting MaterialReagentBaseSolventProduct
4-AminocyclohexanolEthyl ChloroformateTriethylamineDichloromethaneThis compound
4-AminocyclohexanolEthyl ChloroformateSodium BicarbonateWater/DioxaneThis compound

Carbamate Formation via Reaction of Amines with Carbon Dioxide and Alkyl Halides

A greener and increasingly popular method for carbamate synthesis is the three-component reaction of an amine, carbon dioxide (CO2), and an alkyl halide. nih.gov This approach avoids the use of toxic reagents like phosgene (B1210022) and its derivatives. In this methodology, 4-aminocyclohexanol would be reacted with CO2 to form an in-situ carbamate salt, which is then alkylated with an ethyl halide, such as ethyl iodide or ethyl bromide, to yield the final product. The reaction is typically facilitated by a base.

AmineCarbon SourceAlkylating AgentBaseProduct
4-AminocyclohexanolCarbon Dioxide (CO2)Ethyl IodideCesium CarbonateThis compound
4-AminocyclohexanolCarbon Dioxide (CO2)Ethyl BromideDBUThis compound

Derivatization of Cyclohexanones and Subsequent Transformations

An alternative multi-step approach begins with a cyclohexanone (B45756) derivative. This strategy involves the formation of the amine functionality on the cyclohexane (B81311) ring, followed by the introduction of the ethyl carbamate group.

One potential pathway starts with 4-hydroxycyclohexanone . This precursor can undergo reductive amination with ammonia (B1221849) or an ammonia equivalent to form 4-aminocyclohexanol. The resulting amino alcohol can then be reacted with ethyl chloroformate as described in section 2.2.1 to afford this compound.

Another strategy involves the Curtius rearrangement of a carboxylic acid derivative. nih.govwikipedia.org Starting from 4-hydroxycyclohexanecarboxylic acid, the acid can be converted to an acyl azide (B81097). Upon heating, the acyl azide undergoes rearrangement to an isocyanate, which can then be trapped with ethanol to yield the desired ethyl carbamate. This method is particularly useful for controlling stereochemistry, as the rearrangement proceeds with retention of configuration. nih.gov

Starting MaterialKey Intermediate(s)Key ReactionsFinal Product
4-Hydroxycyclohexanone4-AminocyclohexanolReductive Amination, CarbamoylationThis compound
4-Hydroxycyclohexanecarboxylic Acid4-Hydroxycyclohexanecarbonyl azide, 4-Hydroxycyclohexyl isocyanateAcyl azide formation, Curtius Rearrangement, Ethanol trappingThis compound

Stereoselective Synthesis and Diastereomeric Control

The spatial arrangement of substituents on the cyclohexane ring dictates the diastereomeric form of this compound. Controlling this arrangement to selectively produce either the cis or trans isomer is a key challenge in its synthesis.

Strategies for cis and trans Isomer Control

The selective synthesis of cis and trans isomers of 4-aminocyclohexanol, the precursor to the target carbamate, can be achieved through various chemical strategies. One effective method involves the reduction of β-enaminoketones. For instance, the reduction of β-enaminoketones derived from 4,4-dimethyl-1,3-cyclohexanedione (B1345627) with sodium in a mixture of THF and isopropyl alcohol has been shown to produce a diastereomeric mixture of 3-aminocyclohexanols with a significant preference for the cis isomer. This approach, while demonstrated for 3-aminocyclohexanols, provides a foundational strategy that could be adapted for the synthesis of 4-aminocyclohexanol isomers.

Another strategy focuses on the diastereoselective synthesis of N-protected cis-4-aminocyclohexanol derivatives through the reductive ring opening of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts. This method, particularly when carried out in a continuous flow process using a Raney nickel catalyst, has demonstrated high selectivity (>99%) for the desired cis product. The ability to perform this reaction in a continuous flow system also offers advantages in terms of scalability and process control.

The table below summarizes the diastereomeric ratios obtained in the synthesis of aminocyclohexanol derivatives through different methods.

Starting MaterialReagents and ConditionsProductDiastereomeric Ratio (cis:trans)
β-enaminoketoneSodium, THF/isopropyl alcohol3-aminocyclohexanol derivative89:11
N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-eneH₂, Raney Ni (Flow)N-protected 4-aminocyclohexanol>99% cis

Chiral Auxiliary Approaches for Enantioselective Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. While specific examples for the direct synthesis of this compound using chiral auxiliaries are not extensively documented, the principles of their application in asymmetric synthesis are well-established and can be extrapolated.

One of the most widely used classes of chiral auxiliaries is the Evans oxazolidinones. These are typically derived from chiral amino acids and can be acylated and subsequently undergo diastereoselective enolate alkylation or aldol (B89426) reactions. For the synthesis of a chiral 4-hydroxycyclohexylamine derivative, one could envision a strategy where a chiral oxazolidinone is used to control the stereoselective introduction of a functional group that can be later converted to the amine or hydroxyl group on a cyclohexane precursor. After the desired stereocenter is set, the auxiliary can be cleaved and recovered.

Another versatile chiral auxiliary is Ellman's tert-butanesulfinamide. This auxiliary is particularly effective for the asymmetric synthesis of chiral amines. The condensation of tert-butanesulfinamide with a ketone or aldehyde forms an N-sulfinyl imine, which can then undergo diastereoselective reduction or addition of a nucleophile. The resulting sulfinamide can be readily cleaved under mild acidic conditions to afford the free chiral amine. This approach could be applied to a 4-oxocyclohexanol derivative to introduce the chiral amine stereoselectively.

The general utility of chiral auxiliaries is highlighted by the use of trans-4-aminocyclohexanol (B47343) itself as a chiral auxiliary in certain asymmetric syntheses, underscoring the importance of accessing enantiomerically pure forms of these compounds.

Enzymatic or Biocatalytic Routes to Stereoisomers

Biocatalysis offers a powerful and environmentally benign approach to the stereoselective synthesis of chiral molecules. Enzymes can exhibit high levels of chemo-, regio-, and stereoselectivity, often operating under mild reaction conditions.

A notable enzymatic approach for the synthesis of both cis- and trans-4-aminocyclohexanol involves a one-pot cascade reaction utilizing a keto reductase (KRED) and an amine transaminase (ATA). d-nb.info This system starts from the symmetrical and potentially bio-based precursor, 1,4-cyclohexanedione. d-nb.info The first step is a regioselective mono-reduction of the diketone to 4-hydroxycyclohexanone, catalyzed by a KRED. d-nb.info Subsequently, a stereocomplementary ATA is used to convert the hydroxyketone into either the cis or trans aminocyclohexanol with good to excellent diastereomeric ratios. d-nb.info The choice of the specific ATA enzyme dictates the stereochemical outcome. d-nb.info

The table below presents the results of this one-pot enzymatic synthesis. d-nb.info

KREDATAProductDiastereomeric Ratio (cis:trans)Conversion
LK-KREDATA-3FCR-4Mcis-4-aminocyclohexanol99:1>99%
LK-KREDATA-3HMU W63Ytrans-4-aminocyclohexanol3:7>99%

Green Chemistry Principles in the Synthesis of N-(4-hydroxycyclohexyl)carbamate Derivatives

The principles of green chemistry aim to design chemical processes that are more environmentally friendly, safer, and more efficient. These principles are increasingly being applied to the synthesis of carbamates.

Solvent-Free and Aqueous Reaction Conditions

The use of organic solvents is a major contributor to the environmental impact of chemical processes. Therefore, developing solvent-free or aqueous reaction conditions is a key goal of green chemistry.

An innovative approach for the synthesis of carbamates is the use of promiscuous esterases as acyltransferases in aqueous media. researchgate.net For example, the esterase from Pyrobaculum calidifontis VA1 (PestE) has been shown to efficiently catalyze the synthesis of various carbamates from aliphatic and aromatic amines and a range of carbonates in bulk water, with isolated yields of up to 99%. researchgate.net This biocatalytic method avoids the use of hazardous organic solvents and demonstrates the potential for conducting carbamate synthesis in an environmentally benign manner. researchgate.net

Another green approach is the catalyst-free synthesis of diethyl carbonate from ethyl carbamate in supercritical ethanol. While this specific reaction produces a carbonate, the underlying principle of using supercritical fluids as both reactant and solvent offers a pathway to cleaner chemical transformations by eliminating the need for traditional catalysts and solvents.

Catalyst Development for Sustainable Synthesis

The development of efficient and recyclable catalysts is a cornerstone of sustainable synthesis. In the context of carbamate production, significant efforts have been directed towards replacing toxic reagents like phosgene with greener alternatives such as carbon dioxide (CO₂).

One promising strategy involves the use of recyclable cobalt-based polyoxometalate metal-organic frameworks (POM-MOFs) as catalysts for the synthesis of carbamates from CO₂, alcohols, and amines. These catalysts have demonstrated good yields and selectivities and can be recovered and reused for multiple reaction cycles without a significant loss of activity.

Another sustainable approach is the use of polymer-supported catalysts. For instance, a polymer-supported 1,8-diazabicyclo[5.4.0]undec-7-ene (PS-DBU) has been developed for the three-component coupling of CO₂, amines, and alkyl halides to produce carbamates. This method operates under mild conditions (1 atm of CO₂ at room temperature) and the catalyst can be easily recovered by filtration and reused.

Heterogeneous catalysts are also being explored for transesterification reactions to produce carbamates. These solid catalysts can be easily separated from the reaction mixture, simplifying product purification and allowing for catalyst recycling. While much of the research in this area has focused on biodiesel production, the principles are applicable to the synthesis of other esters, including carbamates.

The table below lists some of the sustainable catalysts developed for carbamate synthesis.

CatalystReactantsKey Features
Cobalt-based POM-MOFsCO₂, Alcohol, AmineRecyclable, good yields and selectivity
Polymer-supported DBU (PS-DBU)CO₂, Amine, Alkyl halideMild conditions, recyclable catalyst
Heterogeneous base catalystsAlcohol, Amine, CarbonateEasy separation, potential for recyclability

Advanced Spectroscopic and Structural Elucidation Studies of Ethyl N 4 Hydroxycyclohexyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the molecular structure of ethyl N-(4-hydroxycyclohexyl)carbamate. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a complete assignment of all proton and carbon signals can be achieved, providing insights into the connectivity and stereochemistry of the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group, the cyclohexyl ring protons, and the protons of the hydroxyl and amine functional groups. The chemical shifts are influenced by the electronic environment of each proton. The presence of cis and trans isomers of the 4-substituted cyclohexane (B81311) ring would result in different sets of signals, although one isomer is typically predominant.

The ethyl group will present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a characteristic pattern for an ethoxy group. The protons on the cyclohexane ring will appear in the aliphatic region, with their chemical shifts being dependent on their axial or equatorial position and their proximity to the hydroxyl and carbamate (B1207046) substituents. The protons on the carbons bearing the hydroxyl (CH-OH) and the carbamate (CH-NH) groups are expected to be the most downfield shifted among the ring protons due to the deshielding effect of the electronegative oxygen and nitrogen atoms. The N-H proton of the carbamate group will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. Similarly, the O-H proton of the hydroxyl group will also be a broad singlet.

A representative, hypothetical ¹H NMR data table for the predominant isomer is presented below. Actual experimental values may vary depending on the solvent and instrument frequency.

Proton Assignment Hypothetical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ (ethyl)1.25triplet7.1
CH₂ (ethyl)4.10quartet7.1
Cyclohexyl-H (axial, C2, C6)1.20-1.40multiplet-
Cyclohexyl-H (equatorial, C2, C6)1.90-2.10multiplet-
Cyclohexyl-H (axial, C3, C5)1.40-1.60multiplet-
Cyclohexyl-H (equatorial, C3, C5)1.80-2.00multiplet-
CH-N3.40-3.60multiplet-
CH-O3.60-3.80multiplet-
N-H4.50-4.80broad singlet-
O-H1.60-1.90broad singlet-

Note: This is a predicted data table. Actual values may differ.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the local electronic and steric environment of the carbon atoms.

The carbonyl carbon of the carbamate group is expected to be the most downfield signal in the spectrum, typically appearing around 155-158 ppm. The carbons of the ethyl group will have characteristic chemical shifts, with the methylene carbon (O-CH₂) appearing further downfield than the methyl carbon (CH₃). The carbons of the cyclohexane ring will resonate in the aliphatic region. The carbons directly attached to the nitrogen (CH-N) and oxygen (CH-O) atoms will be shifted downfield compared to the other ring carbons due to the electronegativity of these heteroatoms.

A hypothetical ¹³C NMR data table is provided below to illustrate the expected chemical shifts.

Carbon Assignment Hypothetical Chemical Shift (δ, ppm)
C=O (carbamate)156.5
O-CH₂ (ethyl)60.5
CH₃ (ethyl)14.7
CH-N (cyclohexyl, C1)50.0
CH-O (cyclohexyl, C4)69.0
C2, C6 (cyclohexyl)35.0
C3, C5 (cyclohexyl)31.0

Note: This is a predicted data table. Actual values may differ.

To unambiguously assign all proton and carbon signals and to determine the connectivity of atoms within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, correlations would be observed between the CH₃ and CH₂ protons of the ethyl group. Within the cyclohexane ring, the CH-N proton would show correlations to the adjacent methylene protons at C2 and C6, and the CH-O proton would show correlations to the neighboring methylene protons at C3 and C5. This helps to trace the proton connectivity throughout the entire spin system of the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the signal for the CH-N proton in the ¹H NMR spectrum will correlate with the signal for the CH-N carbon in the ¹³C NMR spectrum.

Together, these 2D NMR techniques would provide a comprehensive and unambiguous structural elucidation of this compound, including the relative stereochemistry of the substituents on the cyclohexane ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.

The IR and Raman spectra of this compound will be dominated by the characteristic vibrational modes of its functional groups.

N-H Stretching: The N-H stretching vibration of the carbamate group is expected to appear in the region of 3300-3400 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. In a condensed phase, this band is often broad.

O-H Stretching: The O-H stretching vibration of the hydroxyl group will also appear as a broad band in the region of 3200-3600 cm⁻¹, indicative of intermolecular hydrogen bonding.

C-H Stretching: The C-H stretching vibrations of the aliphatic ethyl and cyclohexyl groups will be observed in the region of 2850-3000 cm⁻¹.

Carbamate C=O Stretching: The carbonyl (C=O) stretching of the carbamate group is a very strong and characteristic absorption in the IR spectrum, typically found in the range of 1680-1720 cm⁻¹. This is one of the most intense bands in the spectrum.

N-H Bending and C-N Stretching: The N-H bending vibration is expected around 1520-1540 cm⁻¹, and the C-N stretching vibration will appear in the 1220-1250 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations from the ester part of the carbamate and the hydroxyl group will be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

A summary of the expected characteristic vibrational frequencies is presented in the table below.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-HStretching3300-3400Medium, often broad
O-HStretching3200-3600Strong, broad
C-H (aliphatic)Stretching2850-3000Medium to strong
C=O (carbamate)Stretching1680-1720Very strong
N-HBending1520-1540Medium
C-NStretching1220-1250Medium
C-OStretching1000-1300Strong

Note: These are typical frequency ranges and can be influenced by the physical state of the sample and intermolecular interactions.

Vibrational spectroscopy can also provide valuable information about the conformational isomers of this compound. The cyclohexane ring can exist in a chair conformation with the substituents in either axial or equatorial positions. The trans isomer, with both the hydroxyl and carbamate groups in equatorial positions, is generally the more stable conformation. The cis isomer would have one axial and one equatorial substituent.

The vibrational frequencies of the C-O and C-N bonds, as well as the ring vibrations of the cyclohexane moiety, can be sensitive to the stereochemistry. For example, the frequency of the C-O stretching mode can differ for an axial versus an equatorial hydroxyl group. By comparing the experimental spectrum with theoretical calculations for different possible conformers, it is often possible to determine the predominant conformation in the sample.

Furthermore, the carbamate group itself can exist in different conformations due to rotation around the C-N and C-O single bonds. These different conformers can sometimes be identified by the presence of multiple bands in the carbonyl stretching region or other parts of the spectrum, particularly at low temperatures. However, for many simple carbamates at room temperature, one conformation is significantly more stable and dominates the spectrum.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C9H17NO3), the expected exact mass can be calculated and then compared with experimental data for confirmation.

Table 1: Theoretical Exact Mass of this compound

Ion SpeciesMolecular FormulaTheoretical m/z
[M+H]+C9H18NO3+188.1281
[M+Na]+C9H17NNaO3+210.1101
[M-H]-C9H16NO3-186.1136

Electrospray Ionization (ESI-MS) Fragmentation Patterns

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like carbamates. In positive-ion mode ESI-MS/MS, the protonated molecule [M+H]+ of this compound would be expected to undergo characteristic fragmentation pathways. Common fragmentation patterns for carbamates involve cleavages around the carbamate functional group.

Potential fragmentation pathways for the [M+H]+ ion (m/z 188.1281) would likely include:

Loss of ethanol (B145695) (C2H5OH): This would result in a fragment ion corresponding to the isocyanate of 4-hydroxycyclohexylamine, with a characteristic loss of 46.0419 Da.

Loss of the ethoxycarbonyl group (C2H5OCO): Cleavage of the N-C bond could lead to the formation of the 4-hydroxycyclohexylaminium ion, representing a loss of 73.0473 Da.

Dehydration: The presence of a hydroxyl group on the cyclohexane ring makes the loss of a water molecule (H2O, 18.0106 Da) a probable fragmentation pathway, especially under energetic collision-induced dissociation (CID) conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, many carbamates are thermally labile and may degrade in the hot GC injector or column. To circumvent this, derivatization is often employed. For this compound, the hydroxyl group could be silylated (e.g., with BSTFA) to increase its volatility and thermal stability.

GC-MS analysis would be crucial for:

Purity Assessment: The technique can separate the target compound from impurities, starting materials, or by-products from its synthesis.

Isomer Analysis: this compound can exist as cis and trans diastereomers due to the substitution on the cyclohexane ring. A suitable GC column and temperature program could potentially separate these isomers, which would likely exhibit distinct retention times and possibly subtle differences in their mass spectra. The mass spectra of both isomers would be expected to show the same molecular ion and major fragment ions, but the relative intensities might differ.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound is not publicly available, we can infer its likely solid-state characteristics based on studies of similar molecules.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be significantly influenced by hydrogen bonding. The presence of both a hydrogen bond donor (the N-H group of the carbamate and the O-H of the hydroxyl group) and hydrogen bond acceptors (the carbonyl oxygen of the carbamate and the hydroxyl oxygen) would lead to the formation of an extensive hydrogen-bonding network.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptor
Hydrogen BondN-H (carbamate)C=O (carbamate)
Hydrogen BondO-H (hydroxyl)O-H (hydroxyl)
Hydrogen BondN-H (carbamate)O-H (hydroxyl)
Hydrogen BondO-H (hydroxyl)C=O (carbamate)
van der WaalsCyclohexyl rings, ethyl groupsCyclohexyl rings, ethyl groups

These interactions would likely result in the formation of chains or sheets of molecules, leading to a stable, well-ordered crystal lattice. The specific hydrogen bonding motifs would depend on the relative orientation of the functional groups in the crystal.

Conformational Analysis in the Crystalline State

The cyclohexane ring in this compound is expected to adopt a stable chair conformation to minimize steric strain. The substituents—the ethyl carbamate group and the hydroxyl group—can occupy either axial or equatorial positions.

For the trans isomer, the diequatorial conformation, where both the hydroxyl and the ethyl carbamate groups are in equatorial positions, is expected to be the most stable and therefore the most likely to be observed in the crystalline state. This arrangement minimizes unfavorable 1,3-diaxial interactions. For the cis isomer, one substituent must be axial and the other equatorial. The larger ethyl carbamate group would preferentially occupy the equatorial position to reduce steric hindrance.

The carbamate group itself can exist in different conformations due to rotation around the C-N bond. In the solid state, carbamates typically adopt a trans conformation about the amide bond, which is generally more stable.

Computational and Theoretical Chemistry of Ethyl N 4 Hydroxycyclohexyl Carbamate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations offer profound insights into the electronic architecture of a molecule, which in turn dictates its reactivity and physical properties. For ethyl N-(4-hydroxycyclohexyl)carbamate, these calculations would focus on the distribution of electrons and the nature of the chemical bonds.

Molecular orbital (MO) theory provides a sophisticated model of bonding. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.

In the carbamate (B1207046) group, the nitrogen atom's lone pair of electrons is delocalized into the carbonyl group's π-system. This delocalization results in a partial double bond character for the C–N bond, which is a key feature of carbamates. nih.govnd.edu The HOMO is typically located on the nitrogen and oxygen atoms of the carbamate group, indicating that these are the most likely sites for electrophilic attack. The LUMO, conversely, is generally centered on the carbonyl carbon, making it susceptible to nucleophilic attack.

The presence of the electron-donating ethyl group and the cyclohexyl ring influences the energy levels of these frontier orbitals. The hydroxyl group on the cyclohexane (B81311) ring, with its lone pairs of oxygen, can also contribute to the molecule's HOMO.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

Molecular Orbital Primary Atomic Orbital Contributions Predicted Energy Range (Arbitrary Units)
HOMO N(p), O(p) of carbamate, O(p) of hydroxyl -8 to -10 eV
LUMO C(p), O(p) of carbonyl 1 to 3 eV

Note: The energy values are estimations based on typical values for similar organic molecules and would require specific calculations for precise determination.

The electron density distribution reveals how electrons are shared among the atoms in the molecule. In this compound, the electronegative oxygen and nitrogen atoms draw electron density towards them. This results in a polarized molecule with regions of partial negative and partial positive charge.

An electrostatic potential (ESP) map visually represents this charge distribution. For this compound, the ESP map would show a region of high negative potential (typically colored red) around the carbonyl oxygen of the carbamate group and the oxygen of the hydroxyl group. These regions are indicative of lone pair electrons and are attractive to electrophiles. Conversely, regions of positive potential (typically colored blue) would be found around the hydrogen atoms of the N-H and O-H groups, as well as the carbonyl carbon. These areas are susceptible to nucleophilic attack. The remainder of the molecule, including the hydrocarbon framework of the ethyl and cyclohexyl groups, would exhibit a more neutral potential.

Conformational Analysis and Energy Landscapes

The flexibility of the cyclohexane ring and the rotational freedom around the single bonds in the carbamate and hydroxyl groups mean that this compound can exist in numerous conformations. Computational analysis is essential for determining the relative energies of these conformers and identifying the most stable structures.

The cyclohexane ring is well-known to adopt several conformations to minimize angle and torsional strain. The most stable of these is the chair conformation, where all C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°, and all hydrogen atoms on adjacent carbons are staggered. makingmolecules.compressbooks.pub

The boat conformation is significantly less stable due to torsional strain from eclipsed hydrogens and steric hindrance between the "flagpole" hydrogens. pressbooks.pub The twist-boat conformation is an intermediate in energy between the chair and the boat, relieving some of the boat's strain. utdallas.edu

For a substituted cyclohexane like the 4-hydroxycyclohexyl group in the target molecule, the substituents can occupy either axial or equatorial positions. Due to steric interactions, particularly 1,3-diaxial interactions, substituents generally prefer the more spacious equatorial position. ucalgary.calibretexts.orglibretexts.org In the case of this compound, both the carbamate and hydroxyl groups are expected to predominantly occupy equatorial positions in the most stable chair conformation.

Table 2: Estimated Relative Energies of Cyclohexane Conformations

Conformation Relative Energy (kcal/mol) Key Strain Features
Chair 0 Strain-free
Twist-Boat ~5.5 Reduced torsional and steric strain compared to boat

Note: Energy values are for unsubstituted cyclohexane and serve as a baseline.

Rotation around the C–N bond in carbamates is hindered due to its partial double bond character. researchgate.netacs.org This restricted rotation can lead to the existence of syn and anti rotamers. The energy barrier for this rotation is typically in the range of 10-20 kcal/mol. nih.gov The size of the substituents on the nitrogen and oxygen atoms can influence this barrier; bulkier groups can increase the energy of the transition state for rotation.

The rotation of the hydroxyl group on the cyclohexane ring also has a small energy barrier. The preferred orientation will be one that minimizes steric interactions with neighboring hydrogen atoms on the ring.

Torsional strain arises from the eclipsing of bonds on adjacent atoms. In the chair conformation of the cyclohexane ring, this strain is minimized as all bonds are staggered. makingmolecules.com However, in less stable conformations like the boat, significant torsional strain is present. pressbooks.pub

Steric interactions, or van der Waals strain, occur when non-bonded atoms are forced into close proximity. The most significant steric interactions in the cyclohexane ring are the 1,3-diaxial interactions that occur when a substituent is in an axial position, causing it to clash with the other two axial atoms on the same side of the ring. ucalgary.cayoutube.com This is the primary reason why substituents favor the equatorial position. For this compound, having the large carbamate group in an axial position would lead to substantial steric strain, making this conformation highly unfavorable.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate details of chemical reactions. For a molecule like this compound, these methods could provide profound insights into its synthesis and reactivity.

The synthesis of this compound typically involves the reaction of 4-aminocyclohexanol with an ethyl haloformate or a related carbonyl donor. Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in characterizing the transition states of such reactions.

For the reaction between 4-aminocyclohexanol and ethyl chloroformate, a key synthetic route, computational analysis would focus on the nucleophilic attack of the amine nitrogen on the carbonyl carbon. This would involve locating the transition state structure corresponding to the formation of a tetrahedral intermediate. Key parameters that would be calculated include the activation energy, the geometry of the transition state (bond lengths and angles), and the imaginary frequency corresponding to the reaction coordinate.

Table 1: Hypothetical Transition State Parameters for the Formation of this compound

ParameterDescriptionExpected Value Range
Activation Energy (ΔG‡)The free energy barrier for the reaction.15-25 kcal/mol
N-C Bond Length (Å)The forming bond between the amine nitrogen and the carbonyl carbon.1.8 - 2.2 Å
C-Cl Bond Length (Å)The breaking bond of the leaving group.2.0 - 2.4 Å
Imaginary Frequency (cm⁻¹)Vibrational mode corresponding to the reaction coordinate.-200 to -400 cm⁻¹

Computational methods can predict the reactivity of different sites within this compound and the selectivity of its reactions. For instance, the presence of both a hydroxyl and a carbamate group offers different pathways for subsequent reactions.

Molecular orbital analysis, such as mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would reveal the nucleophilic and electrophilic centers of the molecule. The carbamate nitrogen's lone pair is generally less nucleophilic than a free amine due to resonance with the carbonyl group. The hydroxyl group, however, presents a nucleophilic site for reactions like etherification or esterification.

Computational models could also predict the stereoselectivity of reactions, particularly concerning the cis and trans isomers of the 4-hydroxycyclohexyl ring. By calculating the energies of different diastereomeric transition states, one could predict which product isomer is favored under kinetic control.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound and its interactions with its environment over time.

The conformation of the cyclohexyl ring and the orientation of the carbamate and hydroxyl groups are influenced by the surrounding solvent. MD simulations in different solvent models (e.g., water, ethanol (B145695), or a non-polar solvent like hexane) would illustrate how solvent molecules interact with the solute and stabilize different conformations.

In polar protic solvents, the solvent would form hydrogen bonds with both the N-H of the carbamate and the O-H of the hydroxyl group. This solvation can affect the molecule's reactivity by altering the accessibility of reactive sites and stabilizing charged intermediates or transition states. The potential energy surface of the molecule in different solvents can be mapped to understand these effects quantitatively.

This compound has multiple sites for hydrogen bonding: the N-H and C=O of the carbamate group, and the O-H of the hydroxyl group. In a condensed phase, these groups can form a complex network of intermolecular hydrogen bonds.

Table 2: Potential Hydrogen Bond Interactions in this compound

DonorAcceptorInteraction TypeSignificance
N-H (carbamate)O=C (carbamate)IntermolecularForms dimers and chains, common in carbamates.
O-H (hydroxyl)O=C (carbamate)IntermolecularStrong interaction influencing crystal packing and solubility.
N-H (carbamate)O-H (hydroxyl)IntermolecularContributes to the overall hydrogen bonding network.
O-H (hydroxyl)O-H (hydroxyl)IntermolecularImportant in concentrated solutions or the solid state.

Reactivity and Mechanistic Investigations of the Carbamate and Hydroxyl Functionalities

Reactions Involving the Carbamate (B1207046) Group

The carbamate group in ethyl N-(4-hydroxycyclohexyl)carbamate, a hybrid of an ester and an amide, serves as a crucial reactive center. It is often employed as a protecting group for the amine functionality, and its cleavage or conversion is a key step in many synthetic pathways.

Hydrolysis: The carbamate linkage is susceptible to cleavage via hydrolysis, a reaction that can be catalyzed by acid or base. The rate and mechanism of hydrolysis are highly dependent on the pH.

Base-Catalyzed Hydrolysis: In alkaline conditions, the reaction typically proceeds through a nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. rsc.org For N-monosubstituted carbamates, this can lead to an elimination-addition mechanism (E1cB) involving the formation of an isocyanate intermediate, particularly with a good leaving group on the nitrogen. researchgate.netrsc.org Alternatively, a direct nucleophilic acyl substitution (BAc2) can occur where the hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses to release the alcohol (ethanol) and the carbamic acid of the amine, the latter of which rapidly decarboxylates to yield the free amine. researchgate.netrsc.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of water. The specific mechanism can vary, but an A-1 type mechanism has been suggested for some carbamates. researchgate.net

Hydrogenolysis: This method involves the cleavage of a chemical bond by reaction with hydrogen, typically in the presence of a metal catalyst. wikipedia.org While classically used for benzyl (B1604629) carbamates (Cbz group), where the C-O bond of the benzyl group is cleaved, its direct application to ethyl carbamates is less common as it requires cleavage of a more stable ethyl-oxygen bond. However, catalytic hydrogenation using specific catalysts like manganese pincer complexes has been shown to reduce carbamates to methanol (B129727) and the corresponding amine, representing a form of cleavage. acs.org Traditional palladium-catalyzed hydrogenolysis is generally not effective for simple alkyl carbamates like the ethyl carbamate in this molecule. organic-chemistry.org

A summary of common deprotection strategies is presented below.

Method Reagents and Conditions Mechanism Products
Base-Catalyzed HydrolysisNaOH or KOH in H₂O/alcohol mixture, heatBAc2 or E1cB4-Aminocyclohexanol, Ethanol (B145695), CO₂
Acid-Catalyzed HydrolysisStrong acid (e.g., H₂SO₄, HCl) in H₂O, heatA-1 or AAc24-Aminocyclohexanol, Ethanol, CO₂
Nucleophilic Cleavage2-Mercaptoethanol, K₃PO₄ in DMAc, 75 °CSN2 type nucleophilic attack4-Aminocyclohexanol
Fluoride-Mediated CleavageTetrabutylammonium fluoride (B91410) (TBAF) in THFNucleophilic attack on carbonyl carbon4-Aminocyclohexanol

This table presents plausible deprotection strategies based on general carbamate chemistry.

Beyond simple deprotection, the carbamate group can be converted into other nitrogen-containing functionalities.

Reduction to N-methylamines: A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), can reduce the carbamate group. This reaction typically reduces the carbonyl group completely, converting the ethyl carbamate into an N-methyl amine. In this case, the product would be N-methyl-4-aminocyclohexanol. nih.gov This transformation is significant as it not only removes the protecting group but also installs a new functional group (a methyl group) on the nitrogen atom. nih.gov

Conversion to Ureas: The amine precursor, 4-aminocyclohexanol, can be reacted with isocyanates to form urea (B33335) derivatives. While not a direct interconversion of the existing carbamate, deprotection followed by reaction with an isocyanate (R-N=C=O) is a standard two-step sequence to access ureas. Alternatively, zirconium(IV)-catalyzed exchange processes between carbamates and amines can yield ureas under certain conditions. organic-chemistry.org

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group on the cyclohexane (B81311) ring is a versatile handle for a wide range of chemical modifications, including oxidation, reduction of its derivatives, and various substitution reactions.

The secondary alcohol can be oxidized to the corresponding ketone, 4-(ethoxycarbonylamino)cyclohexan-1-one. libretexts.org The choice of oxidizing agent determines the outcome and selectivity of the reaction. researchgate.net

Oxidation to Ketones: A variety of reagents can effect this transformation.

Chromium-based reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in acetone/H₂SO₄) are effective for oxidizing secondary alcohols to ketones. libretexts.org PCC is a milder option, often used to avoid over-oxidation or side reactions with sensitive functional groups. libretexts.org

Hypochlorite-based reagents: Sodium hypochlorite (B82951) (bleach) in the presence of a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) provides an efficient and environmentally friendlier method for this oxidation. organic-chemistry.org

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent allows for the mild and selective oxidation of secondary alcohols to ketones at room temperature. libretexts.org

Further oxidation of the resulting cyclic ketone to a carboxylic acid (like adipic acid derivatives) requires more forceful conditions that cleave the C-C bonds of the ring and is generally a more complex transformation. researchgate.net

Oxidizing Agent Typical Conditions Product
Pyridinium chlorochromate (PCC)Dichloromethane (DCM), room temperature4-(Ethoxycarbonylamino)cyclohexan-1-one
Sodium dichromate/H₂SO₄Aqueous solution, heat4-(Ethoxycarbonylamino)cyclohexan-1-one
TEMPO/NaOClBiphasic system (e.g., DCM/water), room temperature4-(Ethoxycarbonylamino)cyclohexan-1-one
Dess-Martin PeriodinaneDichloromethane (DCM), room temperature4-(Ethoxycarbonylamino)cyclohexan-1-one

This table illustrates common methods for the oxidation of the secondary alcohol functionality.

Direct reduction of the hydroxyl group to a methylene (B1212753) group (C-OH to C-H) is not a straightforward process. It typically involves a two-step sequence: conversion of the hydroxyl group into a better leaving group, followed by reduction.

Conversion to a Halide or Sulfonate Ester: The alcohol can be converted to an alkyl halide (e.g., using PBr₃ or SOCl₂) or a sulfonate ester (e.g., tosyl chloride in pyridine). youtube.com These functional groups are excellent leaving groups for subsequent reactions.

Reductive Cleavage: The resulting halide or tosylate can then be reduced to the corresponding alkane, ethyl N-(cyclohexyl)carbamate, using a hydride source like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

The hydroxyl group readily undergoes nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. masterorganicchemistry.com

Etherification: The formation of an ether can be achieved via methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide) to form the corresponding ether. Catalytic reductive etherification using an aldehyde or ketone in the presence of a reducing agent is another modern approach. nih.gov

Esterification: The reaction of the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride) yields an ester. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. acs.orgresearchgate.net Using more reactive acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) provides a milder and often faster route to ester formation. organic-chemistry.org

Halogenation: The hydroxyl group can be replaced by a halogen atom using various reagents. chemistrywithdrsantosh.comchemguide.co.uk

Reaction with hydrogen halides (HCl, HBr, HI) can convert the alcohol to the corresponding alkyl halide. The reactivity order is HI > HBr > HCl, and secondary alcohols like this one can react via an SN1 or SN2 mechanism, with the potential for carbocation rearrangements in the SN1 pathway. masterorganicchemistry.comphysicsandmathstutor.com

Reagents like thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination are commonly used to convert alcohols to alkyl halides with good yields, often proceeding via an SN2 mechanism which minimizes rearrangements. youtube.comchemistrywithdrsantosh.com

Reaction Type Reagents Product
Etherification1. NaH; 2. CH₃IEthyl N-(4-methoxycyclohexyl)carbamate
EsterificationAcetic anhydride (B1165640), pyridine4-(Ethoxycarbonylamino)cyclohexyl acetate
Halogenation (Chlorination)Thionyl chloride (SOCl₂)Ethyl N-(4-chlorocyclohexyl)carbamate
Halogenation (Bromination)Phosphorus tribromide (PBr₃)Ethyl N-(4-bromocyclohexyl)carbamate

This table provides examples of substitution reactions at the hydroxyl group.

Stereochemical Outcomes of Reactions on the Cyclohexane Ring

The stereochemistry of the 1,4-disubstituted cyclohexane core is paramount in dictating the outcomes of reactions involving this compound. The compound exists as two primary geometric isomers: cis and trans. These isomers are diastereomers, meaning they are non-mirror-image stereoisomers. mvpsvktcollege.ac.in Their reactivity is intimately linked to the conformational preferences of the cyclohexane ring, which predominantly adopts a chair conformation to minimize angular and torsional strain.

In the trans isomer, the two substituents (hydroxyl and carbamate) can both occupy equatorial positions in one chair conformation (diequatorial). The alternative chair form, with both groups in axial positions (diaxial), is significantly less stable due to steric hindrance. Consequently, the trans isomer is expected to exist almost exclusively in the diequatorial conformation.

For the cis isomer, one substituent must be in an axial position while the other is equatorial (axial-equatorial). Ring-flipping results in an alternative, isoenergetic chair conformation where the positions are reversed. mvpsvktcollege.ac.in The relative steric bulk of the hydroxyl and the ethyl carbamate groups determines the subtle energetic differences between these two rapidly interconverting conformers. libretexts.org

Stereospecificity and Stereoselectivity in Derivatization

Reactions involving the derivatization of the hydroxyl or carbamate groups are subject to stereochemical control, leading to either stereospecific or stereoselective outcomes.

Stereoselective Reaction : A reaction is stereoselective if it yields a predominance of one stereoisomer over others, regardless of the stereochemistry of the starting material. For example, in the derivatization of the hydroxyl group of the cis isomer, a bulky reagent might preferentially attack when the hydroxyl group is in the more sterically accessible equatorial position, leading to a major and a minor product.

Stereospecific Reaction : This type of reaction occurs when different stereoisomers of the starting material react to give different stereoisomers of the product. For instance, if the cis and trans isomers of this compound were subjected to a reaction that proceeds via a concerted mechanism (e.g., an intramolecular cyclization), the stereochemistry of the starting isomer would directly determine the stereochemistry of the product.

While specific research on the derivatization of this compound is limited, it is anticipated that reactions at the hydroxyl group, such as esterification or etherification, would be highly influenced by its axial or equatorial position, affecting reaction rates and product distributions.

Catalytic Transformations Involving this compound

The dual functionality of this compound makes it a candidate for various catalytic transformations, which could selectively target either the hydroxyl or the carbamate group.

Metal-Catalyzed Reactions at the Hydroxyl or Carbamate Site

Transition metal catalysis offers a wide array of potential transformations. While specific applications to this compound have not been reported, general reactivity patterns for alcohols and carbamates are well-established.

At the Hydroxyl Site : The hydroxyl group could be a substrate for metal-catalyzed oxidation reactions to form a ketone, or for coupling reactions to form ethers or esters.

At the Carbamate Site : The N-H bond of the carbamate is a potential site for metal-catalyzed cross-coupling reactions to introduce new substituents. Furthermore, some metal complexes are known to catalyze the decarboxylation of carbamates. nih.gov Coordination of metal ions to the carbamate group can also trigger its hydrolysis. rsc.orgresearchgate.net Iron-based catalysts have been developed for the dehydrogenative synthesis of carbamates, a process that could potentially be reversible. morressier.com

Potential Metal-Catalyzed Reactions
Functional GroupReaction TypePotential Catalyst Class
HydroxylOxidationRuthenium, Palladium
HydroxylCross-Coupling (Etherification)Copper, Palladium
Carbamate (N-H)N-Arylation / N-AlkylationCopper, Palladium
CarbamateDecarboxylation / HydrolysisPalladium, Nickel, Zinc nih.govrsc.org

Organocatalytic Applications

Organocatalysis, which uses small organic molecules as catalysts, provides an alternative, metal-free approach to functionalizing the molecule. The hydroxyl group is a prime target for organocatalytic acylation or silylation, often employing catalysts like 4-dimethylaminopyridine (B28879) (DMAP) or N-heterocyclic carbenes (NHCs). The carbamate N-H bond could also be activated by organocatalysts for subsequent reactions. However, the application of organocatalytic methods to this compound has not been described in the available literature.

Kinetic and Thermodynamic Studies of Key Reaction Pathways

No specific kinetic or thermodynamic data for reactions involving this compound are currently available. However, the principles governing its reactivity can be discussed in a general context.

The thermodynamics of the molecule are dominated by the conformational equilibrium of the cyclohexane ring. The relative stability of the cis and trans isomers, and their respective chair conformations, is dictated by the minimization of steric strain, particularly 1,3-diaxial interactions. libretexts.org The energetic cost associated with placing a substituent in the axial position is known as its "A-value." The conformer that places the sterically larger group in the equatorial position is thermodynamically favored.

Illustrative Conformational Preferences of 1,4-Disubstituted Cyclohexanes
IsomerFavored ConformationReason
TransDiequatorialMinimizes 1,3-diaxial strain.
CisAxial-EquatorialRapid interconversion between two equivalent or near-equivalent chair forms.

Reaction Rate Determination and Activation Energy Calculations

The carbamate functional group is known to undergo hydrolysis, particularly under alkaline conditions. The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate. For similar N-monosubstituted carbamates, this hydrolysis often follows second-order kinetics, being first-order with respect to both the carbamate and the hydroxide ion. The rate of this reaction is highly dependent on pH, increasing significantly in basic media.

The hydroxyl group on the cyclohexyl ring can participate in reactions such as esterification or oxidation. For instance, the gas-phase reaction of cyclohexanol (B46403) with hydroxyl radicals has been studied, providing insights into the reactivity of the C-H bonds on the ring and the hydroxyl group itself. The rate coefficient for the reaction of hydroxyl radicals with cyclohexanol has been determined to be approximately (19.0 ± 4.8) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 297 K. dtic.milresearchgate.net Hydrogen abstraction can occur at different positions on the ring, leading to various oxidation products.

Activation energy (Ea) is a critical parameter that quantifies the energy barrier that must be overcome for a reaction to occur. It can be determined experimentally by measuring the reaction rate constant (k) at different temperatures and applying the Arrhenius equation:

k = A e-Ea/RT

where A is the pre-exponential factor, R is the universal gas constant, and T is the absolute temperature. For the thermal decomposition of related carbamates, such as ethyl N-methyl-N-phenylcarbamate, an activation energy of approximately 45.38 kcal/mol has been reported for its gas-phase pyrolysis. researchgate.net For the dehydration of cyclohexanol catalyzed by phosphoric acid, an activation enthalpy of 157 kJ/mol has been determined. researchgate.net

Table 1: Illustrative Reaction Rate and Activation Energy Data for Reactions Analogous to those of this compound

Reaction TypeAnalogous ReactantRate Constant (k)ConditionsActivation Energy (Ea)
Alkaline HydrolysisN-methylcarbamate derivativeVaries with pHAqueous, AlkalineNot specified
Gas-phase OxidationCyclohexanol(19.0 ± 4.8) x 10⁻¹² cm³ molecule⁻¹ s⁻¹297 KNot specified
Thermal DecompositionEthyl N-methyl-N-phenylcarbamatek₁ = 10¹²·⁴⁴ exp(-45,380/RT) s⁻¹329-380 °C45.38 kcal/mol
Acid-catalyzed DehydrationCyclohexanolNot specified160-200 °C157 kJ/mol

Disclaimer: The data in this table are for analogous compounds and are intended to be illustrative of the types of kinetic parameters relevant to the reactivity of this compound. Specific experimental values for the target compound are not available.

Equilibrium Constant Measurements

The equilibrium constant (K) provides a measure of the extent to which a reversible reaction proceeds to products at equilibrium. For reactions involving this compound, such as carbamate formation/hydrolysis or esterification of the hydroxyl group, the position of the equilibrium is a key thermodynamic characteristic.

The formation of carbamates from an amine and carbon dioxide is a reversible process. The equilibrium constant for carbamate formation (Kcbm) and its hydrolysis are important parameters, particularly in the context of CO₂ capture systems using amines. For example, the equilibrium constant for the formation of carbamate from monoethanolamine has been evaluated at various temperatures. acs.orgosti.gov The relationship between the equilibrium constant and temperature can be described by the van 't Hoff equation, which allows for the determination of the standard enthalpy change (ΔH°) and standard entropy change (ΔS°) of the reaction.

Similarly, the esterification of the hydroxyl group with a carboxylic acid is a reversible reaction. The equilibrium constant for the esterification of secondary alcohols, such as those in cyclohexanol derivatives, has been studied. For the esterification of secondary alkan-2-ols with acetic acid, equilibrium constants have been reported to be in the range of 0.23 to 3.85 at 60 °C. researchgate.net

Table 2: Representative Equilibrium Constants for Reactions Analogous to those of this compound

Reaction TypeAnalogous SystemEquilibrium Constant (K)Conditions
Carbamate FormationMonoethanolamine + CO₂log₁₀K₁ = -0.934 + (0.671 x 10³)K/T298-328 K
EsterificationSecondary alkan-2-ols + Acetic Acid0.23 - 3.8560 °C, 1,4-dioxane

Disclaimer: The data in this table are for analogous systems and are presented to illustrate the thermodynamic principles governing the reactivity of the functional groups in this compound. Specific experimental equilibrium constants for the target compound are not available.

Exploration of Chemical Derivatization and Functionalization of Ethyl N 4 Hydroxycyclohexyl Carbamate

Synthesis of Carbamate (B1207046) Analogs with Modified Alkyl Moieties

The ethyl group on the carbamate function of ethyl N-(4-hydroxycyclohexyl)carbamate can be replaced with other alkyl or aryl groups to generate a library of analogous compounds. These modifications can be achieved through several synthetic strategies, primarily involving the reaction of 4-aminocyclohexanol with different chloroformates or through transesterification reactions.

One common method for the synthesis of carbamates is the reaction of an amine with a chloroformate. nih.gov To obtain analogs of this compound, 4-aminocyclohexanol can be reacted with a variety of alkyl or aryl chloroformates in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov

Another versatile method is transesterification, where the ethyl group of the carbamate is exchanged with a different alcohol under catalytic conditions. organic-chemistry.org This method is particularly useful for introducing longer or more complex alkyl chains. Metal-based catalysts or enzymatic catalysts like lipases can be employed to facilitate this reaction. mdpi.com The choice of catalyst can influence the reaction conditions and the yield of the desired product.

The synthesis of N-substituted carbamates can also be achieved using urea (B33335) as a carbonyl source in the presence of a suitable catalyst. rsc.org This approach offers a phosgene-free route to carbamate synthesis.

Below is an illustrative table of potential carbamate analogs that could be synthesized from 4-aminocyclohexanol, along with the corresponding reagents.

Target Carbamate AnalogAlkyl/Aryl Chloroformate ReagentPotential Synthetic Method
Mthis compoundMethyl chloroformateReaction with 4-aminocyclohexanol
Propyl N-(4-hydroxycyclohexyl)carbamatePropyl chloroformateReaction with 4-aminocyclohexanol
Isopropyl N-(4-hydroxycyclohexyl)carbamateIsopropyl chloroformateReaction with 4-aminocyclohexanol
Butyl N-(4-hydroxycyclohexyl)carbamateButyl chloroformateReaction with 4-aminocyclohexanol
Phenyl N-(4-hydroxycyclohexyl)carbamatePhenyl chloroformateReaction with 4-aminocyclohexanol

Note: This table is illustrative and presents potential synthetic routes. Actual reaction conditions would require optimization.

Regioselective Functionalization of the Hydroxyl Group

The presence of a hydroxyl group on the cyclohexane (B81311) ring provides a key site for regioselective functionalization. Common reactions targeting the hydroxyl group include esterification and etherification, which can introduce a wide variety of functional moieties.

Esterification: The hydroxyl group can be readily converted to an ester by reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. This reaction is typically high-yielding and allows for the introduction of various acyl groups, thereby modifying the polarity and steric bulk of the molecule.

Etherification: The synthesis of ethers from the hydroxyl group can be achieved through reactions such as the Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide. This method allows for the introduction of a diverse range of alkyl or aryl groups.

The chemoselective transformation of hydroxyl groups in the presence of other functional groups like carbamates can be challenging but is achievable under controlled reaction conditions. nih.gov The choice of reagents and reaction conditions is crucial to prevent side reactions with the carbamate nitrogen.

The following table illustrates potential derivatives resulting from the regioselective functionalization of the hydroxyl group of this compound.

DerivativeReagentReaction Type
Ethyl N-(4-acetoxycyclohexyl)carbamateAcetic anhydrideEsterification
Ethyl N-(4-benzoyloxycyclohexyl)carbamateBenzoyl chlorideEsterification
Ethyl N-(4-methoxycyclohexyl)carbamateMethyl iodide (after deprotonation)Etherification
Ethyl N-(4-benzyloxycyclohexyl)carbamateBenzyl (B1604629) bromide (after deprotonation)Etherification

Note: This table provides examples of potential derivatives. Specific reaction conditions would need to be determined experimentally.

Introduction of Additional Functionalities onto the Cyclohexane Ring

Introducing additional functional groups onto the cyclohexane ring of this compound can lead to derivatives with significantly altered properties. The synthesis of such substituted carbocyclic derivatives can be approached by starting with appropriately functionalized cyclohexanol (B46403) precursors. nih.gov

For instance, the synthesis could begin with a cyclohexane ring already bearing the desired functional groups in addition to the amino and hydroxyl moieties. The carbamate can then be formed in a subsequent step. This approach allows for a wide range of functionalities to be incorporated, such as alkyl chains, halogens, or other polar groups.

The reactivity of the cyclohexane ring itself is generally low towards electrophilic or nucleophilic substitution. Therefore, direct functionalization of the ring in this compound is challenging. A more practical approach involves the use of pre-functionalized starting materials.

Structure-Property Relationships for Non-Clinical Applications

The systematic derivatization of this compound allows for the investigation of structure-property relationships, which is crucial for designing molecules with specific non-clinical applications.

The cyclohexane ring in this compound can exist in different stereoisomeric forms, primarily cis and trans isomers, depending on the relative orientation of the carbamate and hydroxyl groups. These stereoisomers can exhibit different physical and chemical properties due to variations in their three-dimensional structures.

The orientation of the hydroxyl group (axial versus equatorial) can significantly influence its reactivity. reddit.com Generally, equatorial hydroxyl groups are more sterically accessible and tend to form more hydrogen bonds compared to axial hydroxyl groups. rsc.org This can affect the molecule's intermolecular interactions, solubility, and crystal packing. The reactivity of axial versus equatorial ligands can also play a crucial role in the behavior of metal complexes derived from these molecules. nih.gov

Derivatives of this compound can be designed as precursors for various materials. For example, the presence of both a hydroxyl group and a carbamate functionality makes this molecule a potential monomer for the synthesis of polyurethanes. wikipedia.org By reacting the hydroxyl group with a diisocyanate, a polyurethane polymer can be formed. The properties of the resulting polymer can be tailored by modifying the structure of the carbamate derivative or the diisocyanate used.

Furthermore, the introduction of other polymerizable groups, such as acrylates, onto the hydroxyl moiety could allow for the creation of cross-linked polymer networks with specific mechanical and thermal properties.

The functional groups of this compound and its derivatives can act as ligands for metal ions. The design of derivatives with specific arrangements of donor atoms can lead to ligands with high selectivity for certain metal ions. These metal complexes can have applications in catalysis or as sensors. rsc.orgnih.gov

By introducing additional coordinating groups onto the cyclohexane ring or by modifying the carbamate and hydroxyl moieties, it is possible to create multidentate ligands. The stereochemistry of the cyclohexane ring can also play a critical role in determining the coordination geometry and stability of the resulting metal complexes.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecule Synthesis

The presence of two distinct and reactive functional groups on a conformationally well-defined cyclohexane (B81311) scaffold positions ethyl N-(4-hydroxycyclohexyl)carbamate as a versatile intermediate for the synthesis of complex, biologically active molecules. nih.gov The carbamate (B1207046) acts as a stable protecting group for the amine, which can be revealed when needed, while the hydroxyl group offers a reactive handle for a multitude of synthetic operations.

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science, making their efficient synthesis a primary goal for organic chemists. researcher.lifenih.gov this compound serves as an ideal precursor for various saturated nitrogen heterocycles due to its 1,4-amino alcohol motif. The synthesis strategy often involves the activation of the hydroxyl group, converting it into a good leaving group (e.g., a tosylate or mesylate), followed by an intramolecular nucleophilic substitution by the nitrogen atom of the carbamate. Depending on the reaction conditions and subsequent transformations, this can lead to the formation of various bicyclic or spirocyclic systems.

Alternatively, the carbamate can be hydrolyzed or reductively cleaved to liberate the free amine, which can then participate in cyclization reactions. This approach opens pathways to a different range of heterocyclic structures, such as piperidines and azepanes, which are core components of many bioactive compounds. nih.govorganic-chemistry.org The stereochemistry of the cyclohexane ring (cis or trans) plays a crucial role in directing the stereochemical outcome of these cyclization reactions, allowing for the synthesis of stereochemically defined heterocyclic products.

Table 1: Potential Heterocyclic Scaffolds from this compound
Reaction StrategyIntermediate StepPotential Heterocyclic Product
Intramolecular SN2 CyclizationActivation of hydroxyl group (e.g., tosylation)N-alkoxycarbonyl-azabicycloalkanes
Reductive Amination (after deprotection)Carbamate removal, oxidation of alcohol to ketoneSpirocyclic piperidines
Pictet-Spengler Reaction (after deprotection)Carbamate removal, reaction with an aldehydeTetrahydro-β-carbolines fused to a cyclohexane ring

Cascade reactions and multi-component reactions (MCRs) are powerful tools in modern organic synthesis that allow for the construction of complex molecules in a single, efficient operation, aligning with the principles of green chemistry. arkat-usa.org20.210.105nih.gov The bifunctional nature of this compound makes it an excellent candidate for incorporation into such reaction sequences. nih.govorganic-chemistry.org

In a designed cascade, the hydroxyl and carbamate functionalities can react sequentially with different reagents in the same pot. For instance, the hydroxyl group could undergo an addition to an activated alkyne, which then triggers a subsequent cyclization involving the carbamate nitrogen. nih.gov

In the context of MCRs, such as the Ugi or Passerini reactions, this compound could serve as the amine or alcohol component after appropriate functional group manipulation. beilstein-journals.orgnih.gov For example, deprotection of the carbamate would yield 4-aminocyclohexanol, a bifunctional monomer that can participate in complex MCRs to rapidly generate libraries of diverse molecular structures for drug discovery. researchgate.netfrontiersin.org The cyclohexane backbone imparts rigidity and specific three-dimensional conformations to the resulting MCR products, which is highly desirable for exploring structure-activity relationships.

Contribution to the Development of Novel Synthetic Reagents or Catalysts

While not extensively documented as a standalone reagent or catalyst, the structural framework of this compound is highly suitable for the development of novel chiral ligands and organocatalysts. The rigid cyclohexane scaffold can effectively translate stereochemical information, while the hydroxyl and carbamate groups serve as anchor points for attaching catalytically active moieties or metal-coordinating groups.

For instance, the hydroxyl group can act as a coordinating site for a metal center, and the carbamate's nitrogen atom can be elaborated into a more complex ligand structure, such as an N-heterocyclic carbene (NHC) precursor or a phosphine-containing group. mdpi.com The inherent chirality of separated cis and trans isomers of the parent 4-aminocyclohexanol provides a basis for developing catalysts for asymmetric synthesis. The development of such catalysts derived from this simple and accessible backbone remains an area of potential exploration.

Utilization in Polymer or Material Precursors

The distinct reactivity of the hydroxyl and carbamate groups makes this compound a valuable monomer in polymer chemistry, particularly for the synthesis of polyurethanes, polyureas, and other specialty polymers with tailored properties.

This compound can be directly incorporated into polyurethane (PU) chains. In the conventional synthesis of polyurethanes, the hydroxyl group of the carbamate reacts with isocyanate groups (–NCO) of a di- or polyisocyanate monomer to form the characteristic urethane (B1682113) linkages of the polymer backbone. google.comjustia.com The presence of the pre-existing carbamate group within the monomer can enhance the hydrogen-bonding network within the final polymer, influencing its mechanical properties.

Furthermore, this molecule is a key component in non-isocyanate routes to polyurethanes. For example, hydroxy carbamates can be reacted with urea (B33335) in a transurethanization process to form polyurethanes, avoiding the use of toxic and moisture-sensitive isocyanates. google.com This approach is gaining significant attention as a more sustainable method for PU production. tue.nl Research has demonstrated the synthesis of polyurethanes from AB-type monomers like bis(2-hydroxyethyl carbamate)s, which are structural analogues, highlighting the feasibility of this chemistry. rwth-aachen.de

While not a primary amine, the N-H bond of the carbamate group can, under certain conditions (e.g., high temperature), react with isocyanates to form allophanate cross-links in polyurethane networks, thereby increasing the rigidity and thermal stability of the material. For polyurea synthesis, which typically requires amines and isocyanates, derivatives of this molecule (i.e., the deprotected 4-aminocyclohexanol) can serve as cycloaliphatic diamine precursors or chain extenders. uva.nl

The inclusion of the 4-hydroxycyclohexyl carbamate moiety into a polymer backbone is a strategic approach to tune the final material's properties. The rigid, bulky nature of the cyclohexane ring introduces significant steric hindrance, restricting polymer chain mobility. This structural feature leads to several desirable property modifications.

Table 2: Influence of Structural Motifs on Polymer Properties
Structural MotifEffect on Polymer ChainResulting Material Property
Cyclohexane RingRestricts chain rotation and packingIncreased Glass Transition Temp (Tg), improved thermal stability, enhanced hardness and modulus
Hydroxyl Group (pendant)Site for H-bonding, potential for post-polymerization modificationIncreased water absorption, improved adhesion, site for cross-linking
Carbamate GroupStrong hydrogen bond donor/acceptorEnhanced tensile strength, improved toughness and elasticity

Polymers incorporating this cycloaliphatic structure typically exhibit a higher glass transition temperature (Tg), enhanced thermal stability, and greater mechanical strength compared to their linear aliphatic counterparts. The carbamate and hydroxyl groups provide ample sites for hydrogen bonding, which can significantly increase the polymer's toughness and create thermoplastic elastomers with well-defined hard and soft segments. By using this monomer, it is possible to synthesize poly(hydroxy urethane)s (PHUs), a class of non-isocyanate polyurethanes where the hydroxyl groups are pendant along the polymer backbone. tue.nl This functionality not only enhances hydrophilicity and adhesion but also provides reactive sites for subsequent cross-linking or functionalization, allowing for the creation of smart materials or functional coatings.

Studies on CO2 Capture and Utilization (General Carbamate Chemistry Context)

Amine/CO2 Interactions and Carbamate Formation

The capture of CO2 by amines is a well-established method that relies on the nucleophilic nature of the amine group reacting with the electrophilic carbon atom of the CO2 molecule. This reaction leads to the formation of a carbamate anion. The general mechanism for the reaction of a primary or secondary amine with CO2 can be described in two main steps. First, the amine attacks the CO2 molecule to form a zwitterionic intermediate. This intermediate is then deprotonated by a base, which is typically another amine molecule, to form the stable carbamate anion and a protonated amine cation.

2 R₂NH + CO₂ ⇌ R₂NCOO⁻ + R₂NH₂⁺

The thermodynamics of this reaction are crucial for the efficiency of the CO2 capture process. The formation of carbamates is an exothermic process, which is favorable for the absorption of CO2 at lower temperatures. The enthalpy of carbamate formation varies depending on the structure of the amine. For instance, a calorimetric study determined the reaction enthalpies for carbamate formation from bicarbonate and various amines at 298 K, as shown in the table below. iaea.org

Table 1: Enthalpy of Carbamate Formation for Various Amines

Amine Reaction Enthalpy of Formation (kJ/mol)
Monoethanolamine (MEA) HCO₃⁻ + MEA ⇌ MEA-COO⁻ -29.7 ± 0.1
Diethanolamine (DEA) HCO₃⁻ + DEA ⇌ DEA-COO⁻ -23.7 ± 0.9
Ammonia (B1221849) (NH₃) HCO₃⁻ + NH₃ ⇌ NH₂COO⁻ -27.6 ± 0.9

The kinetics of carbamate formation are also a critical factor, as they determine the rate of CO2 absorption. The rate law for the reaction of amines with carbon dioxide can be complex and may involve both uncatalyzed and catalyzed pathways. epa.gov The rate of reaction is influenced by factors such as the basicity of the amine and the reaction temperature.

Stabilization and Regeneration of Carbamate Adducts

Once the carbamate is formed, its stability is a key consideration. In the context of CO2 capture, the carbamate adduct must be stable enough to effectively capture CO2 from a gas stream. However, for the process to be economically viable, the captured CO2 must be released, and the amine solvent regenerated for reuse. This regeneration step typically involves heating the carbamate solution to reverse the formation reaction.

The energy cost of regeneration is a major challenge in amine-based CO2 capture. Research is ongoing to develop new amine solvents and process configurations that can reduce this energy penalty. One approach is to design amines that form carbamates with a moderate stability, allowing for efficient capture at low temperatures and less energy-intensive regeneration at higher temperatures.

The regeneration process involves the breakdown of the carbamate back to the amine and CO2. The kinetics of this decomposition reaction are as important as the formation kinetics. The rate-limiting step in the breakdown of carbamates can vary depending on the specific amine and the reaction conditions. For some amines, the rate-limiting step is believed to be the cleavage of the carbon-nitrogen bond, while for others, proton transfer may be the rate-determining step. researchgate.net

Future Research Directions and Unexplored Avenues for Ethyl N 4 Hydroxycyclohexyl Carbamate

Emerging Synthetic Strategies for Enantioenriched Derivatives

The development of stereoselective synthetic methods is crucial for unlocking the full potential of chiral molecules. For ethyl N-(4-hydroxycyclohexyl)carbamate, which possesses stereogenic centers, the synthesis of enantioenriched derivatives is a paramount objective. Future research is anticipated to move beyond classical resolution techniques towards more sophisticated and efficient asymmetric strategies.

One promising avenue is the application of organocatalytic domino or cascade reactions . These reactions allow for the construction of complex molecular architectures with multiple stereocenters in a single operational step from simple precursors. nih.gov Strategies involving chiral amine catalysts that activate substrates through enamine or iminium ion formation could be adapted for the stereocontrolled synthesis of functionalized cyclohexane (B81311) rings, which are precursors to or can be incorporated into the target carbamate (B1207046). nih.gov

Another significant area of exploration is chemoenzymatic synthesis . This approach combines the selectivity of enzymes with the practicality of chemical synthesis to produce chiral compounds with high optical purity. researchgate.netnih.gov For instance, dehydrogenases and alcohol dehydrogenases could be employed for the asymmetric reduction of a corresponding ketone precursor, establishing the stereochemistry of the hydroxyl group on the cyclohexane ring. bohrium.comnih.govmdpi.comrsc.org Transaminases could also be utilized for the stereoselective amination of a ketone, which could then be derivatized to the carbamate. nih.gov The use of whole-cell biocatalysts, such as Daucus carota (carrot), which contain a variety of reductases, presents a green and sustainable option for these transformations. nih.govrsc.org

Furthermore, asymmetric hydrogenation and transfer hydrogenation using chiral metal catalysts are powerful tools for the enantioselective synthesis of chiral alcohols and amines. nih.gov The desymmetrization of prochiral cyclohexadienones using ene-reductases is another advanced biocatalytic strategy that could be explored to generate chiral cyclohexenones as key intermediates, which can then be converted to the desired saturated chiral alcohol. acs.org

Synthetic StrategyPotential Application to this compoundKey Advantages
Organocatalytic Domino ReactionsOne-pot synthesis of highly functionalized and stereochemically rich cyclohexane precursors. nih.govHigh efficiency, operational simplicity, construction of multiple stereocenters in a single step. nih.gov
Chemoenzymatic SynthesisEnantioselective reduction of a ketonic precursor to establish the chiral alcohol center; stereoselective amination. researchgate.netnih.govbohrium.comHigh enantioselectivity, mild reaction conditions, environmentally friendly. cabidigitallibrary.orgcore.ac.uk
Asymmetric HydrogenationCatalytic enantioselective reduction of prochiral ketones or enamines.High turnover numbers, excellent enantioselectivity.
Biocatalytic DesymmetrizationUse of ene-reductases to create chiral cyclohexenone intermediates from prochiral starting materials. acs.orgAccess to valuable chiral building blocks with high enantiomeric excess. acs.org

Application of Advanced Computational Methodologies for Predictive Design

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the design of new materials and processes. For this compound, advanced computational methodologies can provide invaluable insights into its properties and potential applications.

Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, conformational preferences, and reactivity of the molecule. mdpi.com Such studies can help in understanding the stability of different stereoisomers and the rotational barriers of the carbamate group, which are crucial for its interaction with other molecules or materials. nih.gov Quantum chemistry can accurately predict reaction energetics, free energies of reaction, and transition state energies, which can guide the development of new synthetic routes and the prediction of reactivity. researchgate.net

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different environments, such as in solution or within a polymer matrix. nih.gov This can provide information on its solvation properties, aggregation behavior, and interactions with other components in a mixture. For instance, MD simulations could be used to investigate the stability of this molecule within the binding site of a receptor, should it be explored for biological applications. nih.govacs.org

Furthermore, computational tools can be used for the predictive design of new derivatives with tailored properties. By systematically modifying the structure of this compound in silico and calculating the resulting properties, it is possible to identify promising candidates for specific applications without the need for extensive experimental synthesis and testing. Current time information in Edmonton, CA. This approach, often part of integrated computational materials engineering (ICME), can significantly shorten the development cycle for new materials. wikipedia.org For example, computational screening could be used to predict the thermal stability or electronic properties of polymers derived from this carbamate. utexas.edu

Computational MethodApplication to this compoundPredicted Outcomes
Density Functional Theory (DFT)Calculation of electronic structure, conformational analysis, reaction energetics, and transition states. mdpi.comresearchgate.netUnderstanding of molecular stability, reactivity, and spectroscopic properties.
Molecular Dynamics (MD)Simulation of the molecule's behavior in various environments (e.g., solvents, polymers). nih.govInsights into intermolecular interactions, solvation, and conformational dynamics.
Predictive Design/ScreeningIn silico modification of the molecular structure to predict the properties of novel derivatives. Current time information in Edmonton, CA.Identification of candidate molecules with enhanced properties for targeted applications.

Investigation of Novel Reactivity Pathways and Unconventional Transformations

Exploring the untapped reactivity of this compound can lead to the discovery of new chemical transformations and the synthesis of novel molecular architectures. The bifunctional nature of this compound, with its hydroxyl and carbamate groups, offers multiple sites for chemical modification.

A key area for future investigation is the use of the carbamate group as a directed metalation group . This strategy allows for the selective functionalization of aromatic and heteroaromatic rings at positions ortho to the carbamate. While the cyclohexane ring is not aromatic, the principles of directed metalation could potentially be adapted to activate C-H bonds adjacent to the carbamate group, offering a pathway to novel substituted derivatives.

Photocatalysis represents another exciting frontier. The selective oxidation of the secondary alcohol in cyclohexanol (B46403) to cyclohexanone (B45756) is a known photocatalytic transformation. utwente.nlmdpi.comresearchgate.netmdpi.com Applying similar photocatalytic methods to this compound could provide a green and efficient route to the corresponding ketone derivative, which would be a valuable synthetic intermediate. The vapor-phase reaction of cyclohexanol with photochemically-produced hydroxyl radicals has been studied, and similar investigations could shed light on the atmospheric chemistry of this carbamate. nih.gov

Transition metal-catalyzed decarboxylative transformations of cyclic carbamates are emerging as powerful methods for the synthesis of nitrogen-containing heterocycles. mdpi.com While this compound is an acyclic carbamate, research into intramolecular cyclization reactions initiated by activation of the carbamate or hydroxyl group could lead to novel heterocyclic structures. Unconventional macrocyclization strategies could also be explored, moving beyond standard lactonization or lactamization reactions. acs.org

The reactivity of the carbamate group itself can be further explored. While generally stable, carbamates can undergo various transformations, including reactions with nucleophiles and electrophiles. nih.gov Investigating these reactions under unconventional conditions, such as in ionic liquids or using microwave irradiation, could reveal new reactivity patterns.

Exploration of New Non-Clinical Applications in Emerging Technologies

The unique combination of a carbamate and a hydroxylated cycloaliphatic ring in this compound makes it an intriguing candidate for applications in materials science and other emerging technologies.

In polymer chemistry , this molecule can serve as a valuable monomer or chain extender. The hydroxyl group can be used for polymerization through esterification or etherification, while the carbamate group can introduce hydrogen bonding capabilities into the polymer backbone, potentially enhancing its mechanical properties and thermal stability. mdpi.com Carbamates are integral to the production of polyurethanes, and this molecule could be a precursor to specialized diisocyanates or diols for this purpose. nih.gov

The cyclohexane ring can impart rigidity and thermal stability to materials. For instance, cyclohexyl-substituted anthracene (B1667546) derivatives have been shown to be effective as high thermal stability organic semiconductors for use in organic field-effect transistors (OFETs). frontiersin.org By analogy, incorporating the 4-hydroxycyclohexylcarbamate moiety into larger conjugated systems could lead to new organic electronic materials with desirable properties. Cyclohexanol derivatives are also being explored as intermediates in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). nbinno.com

The carbamate and hydroxyl groups also present opportunities for creating functional materials . These groups can be used as anchor points for grafting onto surfaces or for creating materials with specific recognition properties, potentially for use in sensors or separation technologies.

Technology AreaPotential Role of this compoundAnticipated Benefits
Polymer ChemistryMonomer for polyesters, polyethers, or polyurethanes. mdpi.comIntroduction of hydrogen bonding, enhanced thermal stability, and tailored mechanical properties.
Organic ElectronicsBuilding block for organic semiconductors or OLED materials. frontiersin.orgnbinno.comImproved thermal stability and processability of electronic materials. frontiersin.org
Functional MaterialsSurface modification agent or component of materials for sensing and separation.Creation of surfaces with specific chemical functionalities and recognition capabilities.

Integration with Automated Synthesis and High-Throughput Experimentation

The acceleration of chemical research is increasingly reliant on automation and high-throughput methodologies. Integrating the synthesis and study of this compound derivatives with these technologies is a crucial future direction.

Automated synthesis platforms , which combine robotics with artificial intelligence (AI) for reaction planning and execution, can be employed to rapidly generate libraries of derivatives. youtube.com These platforms can systematically vary substituents on the cyclohexane ring or the carbamate group, allowing for the efficient exploration of structure-activity relationships. chemistryworld.comresearchgate.net This approach can significantly reduce the time required to identify compounds with optimal properties for a given application.

High-throughput experimentation (HTE) , which involves the parallel execution of many reactions on a small scale, can be used to quickly screen reaction conditions for the synthesis of this compound and its derivatives. acs.org This is particularly valuable for optimizing catalytic reactions or for discovering entirely new transformations. The data generated from HTE can be used to train machine learning models to predict reaction outcomes, further accelerating the discovery process. acs.org

The combination of automated synthesis and HTE creates a powerful closed-loop system for discovery. An AI algorithm can propose new derivatives, which are then synthesized and tested using automated platforms. The results are then fed back to the AI to refine its models and propose the next generation of molecules. This data-driven approach has the potential to revolutionize the way new chemicals and materials are developed, and applying it to the family of this compound could rapidly uncover its hidden potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for ethyl N-(4-hydroxycyclohexyl)carbamate?

  • Methodological Answer : Use factorial design to systematically vary parameters (e.g., catalyst type, solvent polarity, temperature) and identify optimal conditions. For example, catalytic acid (e.g., HCl) in aprotic solvents like chloroform may enhance carbamate formation efficiency . Reaction progress can be monitored via TLC or HPLC. Statistical optimization (e.g., response surface methodology) minimizes experimental iterations while maximizing yield .

Q. How to characterize the structural conformation of this compound?

  • Methodological Answer : Employ X-ray crystallography to resolve cyclohexyl ring conformations and hydrogen-bonding patterns, as seen in similar carbamates . Complement with NMR (¹H/¹³C) to confirm substituent positions and IR spectroscopy to validate carbamate functional groups (C=O at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹) .

Q. What stability challenges arise under varying pH or oxidative conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to acidic/basic hydrolysis (e.g., HCl/NaOH) and oxidizing agents (e.g., H₂O₂). Monitor degradation via LC-MS to identify breakdown products like cyclohexanol or urea derivatives .

Advanced Research Questions

Q. How to elucidate the reaction mechanism of carbamate formation?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁸O in hydroxyl groups) to track nucleophilic substitution pathways. Kinetic studies under controlled conditions (e.g., varying nucleophile concentrations) can distinguish between SN1/SN2 mechanisms. Computational modeling (DFT) may reveal transition-state energetics .

Q. What computational tools predict interactions with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock, Schrödinger) to simulate binding with enzymes like hydrolases. Pair with MD simulations to assess dynamic interactions and binding affinity over time . Validate predictions via in vitro assays (e.g., enzyme inhibition kinetics) .

Q. How to resolve contradictory data in biological activity studies?

  • Methodological Answer : Apply multivariate statistical analysis (e.g., PCA) to isolate variables (e.g., solvent impurities, assay protocols) causing discrepancies. Replicate experiments under standardized conditions and use positive/negative controls to validate reproducibility .

Q. What strategies optimize purification of stereoisomeric mixtures?

  • Methodological Answer : Use chiral column chromatography with hexane/ethyl acetate gradients to separate enantiomers. Confirm purity via polarimetry or chiral HPLC. Solvent recrystallization (e.g., chloroform/alcohol mixtures) may enhance stereochemical homogeneity .

Q. How to design experiments for studying hydrolytic byproduct toxicity?

  • Methodological Answer : Develop a tiered testing framework:

  • Tier 1 : In silico toxicity prediction (e.g., EPA TEST).
  • Tier 2 : In vitro cytotoxicity assays (e.g., MTT on HepG2 cells).
  • Tier 3 : In vivo models (e.g., zebrafish embryos) for acute toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.